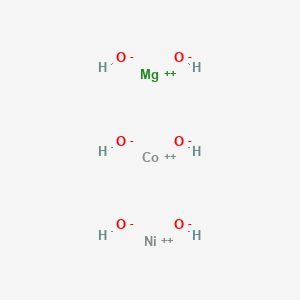

Nickel cobalt magnesium hydroxide

Description

Properties

CAS No. |

205764-36-9 |

|---|---|

Molecular Formula |

CoH6MgNiO6 |

Molecular Weight |

243.98 g/mol |

IUPAC Name |

magnesium;cobalt(2+);nickel(2+);hexahydroxide |

InChI |

InChI=1S/Co.Mg.Ni.6H2O/h;;;6*1H2/q3*+2;;;;;;/p-6 |

InChI Key |

KRCOJSIHEMDIHM-UHFFFAOYSA-H |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Co+2].[Ni+2] |

Origin of Product |

United States |

Synthetic Methodologies for Nickel Cobalt Magnesium Hydroxide

Solution-Based Precipitation Techniques

Solution-based precipitation is a widely adopted strategy for producing nickel cobalt magnesium hydroxide (B78521). This approach involves the dissolution of metal salts in a solvent, followed by the addition of a precipitating agent to induce the formation of the insoluble hydroxide compound. The primary advantage of this method lies in its ability to achieve a homogeneous mixture of the constituent metals at an atomic level.

Co-precipitation Methods and Reaction Parameter Control

Co-precipitation is a robust method for synthesizing mixed-metal hydroxides, including nickel cobalt magnesium hydroxide. globalscienceresearchjournals.org This technique involves the simultaneous precipitation of multiple metal cations from a solution, which is crucial for achieving a uniform distribution of nickel, cobalt, and magnesium throughout the resulting hydroxide material. The morphological and structural properties of the co-precipitated product are highly dependent on the careful regulation of several key reaction parameters. Current time information in Delhi, IN.

The pH of the reaction medium is a critical parameter in the co-precipitation process, as it directly influences the nucleation and growth rates of the hydroxide particles. Current time information in Delhi, IN. Different metal hydroxides precipitate at different pH ranges, making precise pH control essential for the simultaneous and uniform precipitation of nickel, cobalt, and magnesium. jchemrev.comdoi.org

Ammonia (B1221849) (NH₃) often serves a dual role as both a pH regulator and a chelating agent. Current time information in Delhi, IN.researchgate.net By forming metal-ammonia complexes, it can slow down the precipitation reaction, which allows for better control over particle size and results in a narrower size distribution. Current time information in Delhi, IN.researchgate.net The presence of ammonia facilitates a dissolution-recrystallization process, which is conducive to the formation of spherical and dense particles. researchgate.net The concentration of ammonia is crucial; for instance, in the synthesis of related nickel-rich hydroxides, an optimal ammonia concentration was found to be essential for achieving the desired particle size and elemental composition. researchgate.netresearchgate.net

Sodium Hydroxide (NaOH) is a strong base commonly used as a precipitating agent. google.com However, its use can lead to localized high pH zones, which may cause rapid and uncontrolled precipitation, potentially resulting in fine, difficult-to-filter particles or co-precipitation of impurities. scholaris.ca

Magnesium Oxide (MgO) is an effective precipitating agent that offers several advantages. acs.org It reacts with water to form magnesium hydroxide, which then gradually increases the solution's pH, allowing for more controlled precipitation of nickel and cobalt hydroxides. jchemrev.commeixi-mgo.com This slow pH increase helps to avoid the formation of undesirable particle morphologies and can lead to a purer mixed hydroxide precipitate with less contamination from the precipitating agent itself, as the magnesium becomes part of the product. acs.org The purity of the magnesium oxide is also a factor, with high-purity MgO providing more stable pH regulation and leading to precipitates with a more regular crystal structure. scholaris.ca In some industrial applications, controlling the rate of MgO addition has been shown to influence the final composition of the precipitate. researchgate.net

The optimal pH for precipitating nickel and cobalt hydroxides is generally in the range of 7 to 8, though this can vary depending on the specific conditions and desired product characteristics. meixi-mgo.com For instance, in one study, nickel and cobalt were precipitated from a sulfate (B86663) solution using MgO pulp as a neutralizing agent at a pH of 9, achieving high recovery rates. mdpi.com

Interactive Table: Effect of Alkalinity Control Agents on Precipitation

| Alkalinity Agent | Primary Function(s) | Key Influence on Synthesis | Typical pH Range |

| Ammonia (NH₃) | pH control, Chelating agent | Controls particle size and morphology through complex formation, leading to spherical particles. Current time information in Delhi, IN.researchgate.net | 9-11 Current time information in Delhi, IN. |

| Sodium Hydroxide (NaOH) | Precipitating agent | Strong base, can cause rapid precipitation and localized high pH. google.comscholaris.ca | Varies |

| Magnesium Oxide (MgO) | Precipitating agent, pH control | Slow and controlled pH increase, leads to purer precipitates. jchemrev.comacs.orgmeixi-mgo.com | 7-9 meixi-mgo.commdpi.com |

The choice of metal salt precursors, such as sulfates, chlorides, or nitrates, can significantly impact the properties of the synthesized this compound. The anions of these salts can influence the reaction kinetics, the morphology of the precipitate, and the potential for impurity incorporation.

Generally, metal sulfates are commonly used in the synthesis of related hydroxide materials. Current time information in Delhi, IN. However, the presence of different anions can affect the complexation and precipitation behavior of the metal ions. For example, in a study comparing the separation of cobalt and nickel in chloride and sulfate solutions, the precipitation of cobalt was higher in the chloride solution. researchgate.net This was attributed to the stronger tendency of cobalt to form complexes with chloride ions compared to sulfate ions. researchgate.net While this study focused on separation rather than precursor synthesis, it highlights the significant role of the anion in the solution chemistry.

The selection of precursors also affects the purity and synthesis yield. A study on the synthesis of Mg-Al layered double hydroxides found that co-precipitation using nitrate (B79036) precursors resulted in high synthesis yields and good purity. nih.gov The specific choice of precursor can also influence the morphology of the resulting particles, which in turn affects the properties of the final material. jchemrev.com

Reaction time and temperature are crucial parameters that influence the kinetics of the co-precipitation reaction and the final properties of the this compound particles.

Temperature affects the rate of both nucleation and crystal growth. Higher temperatures generally increase the reaction rate. mdpi.com However, the optimal temperature is a balance. For instance, in the precipitation of a mixed hydroxide precipitate using MgO, experiments conducted at temperatures ranging from 25°C to 70°C showed that the precipitation percentages of Ni and Co were in the range of 65-70% at 50°C. nih.gov In another study, the optimal precipitation temperature was found to be 25°C. The decomposition of magnesium hydroxide itself is also temperature-dependent, beginning around 300°C and completing by 480°C, with the rate increasing with temperature.

Reaction time determines the extent of the precipitation reaction and the aging process of the precipitate. A longer residence time can allow for the growth of larger, more stable crystals and can improve the purity of the precipitate. For example, a study on the selective precipitation of nickel and cobalt using magnesium oxide found that a residence time of about 1 to 9 hours was optimal. scholaris.ca Another study determined that an optimal reaction time of 6 hours led to high precipitation rates for both nickel and cobalt.

Interactive Table: Research Findings on Reaction Time and Temperature

| Study Focus | Temperature (°C) | Reaction Time | Key Findings | Citation |

| MHP Precipitation with MgO | 25, 50, 60, 70 | 1 hour | Ni and Co precipitation was 65-70% at 50°C. | nih.gov |

| Selective Precipitation with MgO | 25 | 6 hours | Optimal conditions for Ni and Co precipitation with high rates. | |

| Selective Precipitation with MgO | 50 | 1-9 hours | Optimal residence time for selective precipitation. | scholaris.ca |

| Magnesium Hydroxide Decomposition | >550 | 10 minutes | Complete decomposition of magnesium hydroxide. |

Chelating agents and other additives play a vital role in controlling the microstructure and morphology of the co-precipitated this compound particles. These agents can form complexes with the metal ions, thereby regulating their concentration and reactivity.

Ammonia (NH₃) is a widely used chelating agent in this context. It forms soluble metal-ammonia complexes with nickel and cobalt ions, which helps to control the supersaturation of the metal hydroxides in the solution. Current time information in Delhi, IN.researchgate.net This controlled supersaturation is key to promoting the growth of dense, spherical particles with a narrow size distribution, as it favors crystal growth over excessive nucleation. Current time information in Delhi, IN. The dual function of ammonia as both a complexing agent and a pH regulator makes it a critical component in achieving desirable precursor morphologies. researchgate.netresearchgate.net

Ethylenediaminetetraacetic acid (EDTA) and other organic chelating agents like Nitrilotriacetic acid (NTA) can also be employed to control the precipitation process. These agents form stable complexes with metal ions, including magnesium, nickel, and cobalt, thereby controlling their availability for precipitation. For instance, in the synthesis of layered double hydroxides on magnesium alloys, EDTA and NTA were shown to control the concentration of free Mg²⁺ and Al³⁺ ions, enabling the growth of the desired structure. A novel process was developed using EDTA to selectively remove magnesium from nickel and cobalt feed solutions, highlighting its effectiveness in controlling metal ion behavior. acs.org

The addition of seed crystals can also influence the precipitation process. Adding pre-formed mixed hydroxide precipitate (MHP) seed can significantly increase the precipitation rates of nickel and cobalt. nih.gov However, it can also lead to increased co-precipitation of other elements like manganese. nih.gov

Sacrificial Metal-Based Reaction Mechanisms

Sacrificial metal-based reaction mechanisms leverage the electrochemical potential difference between metals to drive the formation of the desired hydroxide precipitate. In the context of this compound synthesis, a more electrochemically active metal, such as magnesium, can act as a sacrificial anode. mdpi.com This process is analogous to cathodic protection, where the sacrificial metal corrodes preferentially, providing electrons to facilitate a desired reaction at the cathode. mdpi.com

In this synthesis, magnesium metal or, more commonly, magnesium oxide (MgO), is used. meixi-mgo.com When magnesium oxide is added to an acidic solution containing nickel and cobalt ions, it reacts with water to form magnesium hydroxide (Mg(OH)₂), which in turn raises the pH of the solution. meixi-mgo.com This pH increase causes the selective precipitation of nickel hydroxide (Ni(OH)₂) and cobalt hydroxide (Co(OH)₂), as their solubility decreases with increasing pH. meixi-mgo.com By carefully controlling the amount of MgO added, the pH can be optimized for maximum precipitation of nickel and cobalt ions while minimizing the co-precipitation of magnesium. researchgate.net The fundamental reaction involves the dissolution of the sacrificial agent (Mg or MgO) to provide the necessary alkaline conditions for the precipitation of the less active metal hydroxides. mdpi.commeixi-mgo.com

Continuous Flow Synthesis Methods for Precursor Production

Continuous flow synthesis methods, particularly continuous co-precipitation, are employed to produce this compound precursors with controlled particle size, morphology, and high density. nih.gov This method offers advantages over batch processes by providing better control over reaction conditions, leading to more consistent product quality. google.com

In a typical continuous flow setup, aqueous solutions of nickel, cobalt, and magnesium salts are continuously fed into a reaction vessel, often a stirred-tank reactor (CSTR). nih.govgoogle.com Simultaneously, a precipitating agent, such as sodium hydroxide, and a complexing agent, like ammonia, are also continuously introduced. google.comgoogle.com The key parameters that are meticulously controlled in a continuous flow system are:

pH: Maintained at a constant value to ensure uniform precipitation and control the composition of the hydroxide. google.com

Temperature: Influences the reaction kinetics and crystallinity of the precipitate. google.com

Stirring Speed: Affects the particle size and distribution by controlling the mixing and residence time of the reactants. imim.pl

Residence Time: The average time reactants spend in the reactor, which influences particle growth. imim.pl

A study on the synthesis of a similar material, nickel cobalt aluminum hydroxide, demonstrated that a continuous co-precipitation method could produce spherical particles with a high tap density. nih.gov By optimizing the feeding method of the reactants, rapid precipitation can be prevented, allowing for the growth of larger, more uniform spherical particles. nih.gov For nickel-cobalt-manganese precursors, continuous reaction kettles are used to facilitate complexation with ammonia and precipitation with sodium hydroxide. google.com The resulting precipitate is then washed, filtered, and dried to obtain the final hydroxide precursor. google.com

| Parameter | Typical Range/Value | Impact on Product |

| pH | 9-12 | Controls composition and precipitation rate |

| Temperature | 40-60 °C | Affects crystallinity and particle morphology |

| Stirring Speed | 800-1000 rpm | Influences particle size and distribution |

| Residence Time | 6-24 hours | Determines extent of particle growth |

Solid-State Synthesis Routes

Solid-state synthesis routes are an alternative to precipitation methods for preparing this compound and its subsequent oxide forms. These methods typically involve the high-temperature reaction of solid precursors. researchgate.net A common approach is the co-precipitation-high temperature solid-state method, where a hydroxide or carbonate precursor is first synthesized via co-precipitation and then subjected to a high-temperature sintering process. google.com The morphology and particle size of the final material are largely determined by the precursor, as the solid-state reaction preserves these characteristics. google.com

Urea (B33335) Flux Methods

The use of urea in the synthesis of mixed metal hydroxides can serve multiple purposes, including acting as a precipitating agent that decomposes upon heating to provide a homogeneous release of hydroxide ions. While direct "urea flux" methods for the synthesis of this compound are not extensively documented in the provided research, the interaction of urea with nickel and cobalt hydroxides is a subject of study, particularly in the context of urea electrolysis. researchgate.net In such applications, cobalt-doped nickel hydroxide has shown enhanced catalytic performance. researchgate.net The principle of a urea-based synthesis would involve heating a solution of metal salts with urea. The thermal decomposition of urea in the solution would gradually increase the pH, leading to the uniform co-precipitation of the metal hydroxides. This slow, controlled precipitation can result in crystalline and morphologically uniform particles.

Thermal Decomposition as a Precursor Synthesis Step

Thermal decomposition is a crucial step in many solid-state synthesis routes, used to convert a precursor material into the desired final compound. researchgate.net For instance, a mixed hydroxide or a mixed oxalate (B1200264) precipitate containing nickel, cobalt, and magnesium can be thermally decomposed to form the corresponding mixed metal oxide. researchgate.net

A specific example involves the synthesis of a Ni-rich cathode material precursor from a mixed hydroxide precipitate (MHP). researchgate.net The process involves three main steps:

Acid Leaching: The MHP is leached using an organic acid.

Co-precipitation: The metal ions in the leachate are co-precipitated as metal oxalates using oxalic acid.

Thermal Decomposition: The resulting oxalate precipitate is then thermally decomposed at a specific temperature (e.g., 500 °C for 4 hours) to yield the final mixed metal oxide precursor powder. researchgate.net

The thermal decomposition process removes the oxalate and hydrate (B1144303) components, leading to the formation of metal-oxide bonds. researchgate.net The morphology of the final oxide powder is influenced by the decomposition process, which can cause particle breakage and the formation of secondary particles. researchgate.net

| Precursor | Decomposition Temperature | Duration | Product |

| Nickel Cobalt Manganese Oxalate Dihydrate | 500 °C | 4 hours | Fine Metal Oxide Powder |

Crystallographic Structure and Phase Behavior

Polymorphism in Nickel Cobalt Magnesium Hydroxide (B78521) Systems

Nickel-containing hydroxides, including ternary systems with cobalt and magnesium, exhibit polymorphism, existing in different crystal structures known as α and β phases. rsc.orgresearchgate.net These phases have distinct structural characteristics that influence their electrochemical behavior. The presence of magnesium can influence the formation and stability of these phases. mdpi.com

The α-phase of nickel-containing hydroxides possesses a hydrotalcite-like structure. researchgate.netnih.gov This structure is characterized by layers of metal(II) hydroxide octahedra, similar to the brucite structure, but with a key difference: the layers are separated by intercalated water molecules and anions. researchgate.netnih.gov This intercalation leads to a larger interlayer spacing compared to the β-phase. The general formula for the α-phase can be represented as [M(OH)₂]^(x+) (A^(n-))_(x/n) · yH₂O, where M represents the metal cations (Ni, Co, Mg), and A is the intercalated anion.

The introduction of magnesium into the nickel-cobalt (B8461503) hydroxide system can promote the formation of the α-phase. For instance, α-NiMg-OH nanosheets have been synthesized and exhibit a large surface area, which is beneficial for electrochemical applications. mdpi.com The synthesis of α-phase materials is often carried out at room temperature, for example, by reacting magnesium powder with a nickel chloride aqueous solution. mdpi.com The crystal structure of α-M(OH)₂ (where M can be Ni and Co) consists of bivalent metal ions sandwiched between two layers of octahedrally-coordinated hydroxide anions, with intercalated water molecules expanding the interlayer distance. nih.gov

The β-phase of nickel-containing hydroxides adopts a brucite (Mg(OH)₂) type structure. researchgate.netmaterialsproject.org This structure consists of hexagonally close-packed layers of hydroxide ions with metal cations occupying the octahedral sites between alternating layers. researchgate.net Unlike the α-phase, the β-phase has a more compact structure with a smaller interlayer spacing (around 4.6 Å) due to the absence of intercalated water molecules and anions. researchgate.net

The synthesis of β-phase nickel-magnesium hydroxide can be achieved by carefully selecting the nickel precursor. mdpi.com For example, using different nickel salts can control whether the α or β phase is formed. mdpi.com While the α-phase often exhibits higher initial capacitance, the β-phase can offer better stability. mdpi.com The structure of β-Ni(OH)₂ consists of stacked Ni(OH)₆ octahedral sheets. researchgate.net

In many synthesis conditions, nickel-cobalt-magnesium hydroxides can form as mixed-phase materials, containing both α and β domains, or as interstratified structures where layers of α and β phases are intergrown. rsc.orgresearchgate.net These poorly crystalline forms are distinguishable by their X-ray diffraction patterns. rsc.orgresearchgate.net The formation of these mixed phases can be influenced by factors such as the synthesis method, temperature, and the specific precursors used. lboro.ac.uk

Control over the phase composition is crucial for tailoring the material's properties. For instance, the electrochemical performance of the hydroxide can be optimized by controlling the ratio of α to β phases. It has been shown that the phase of NiMg-OH can be controlled by adjusting the nickel precursor during synthesis. mdpi.comresearchgate.net The presence of stacking faults and interstratification can be identified through detailed analysis of XRD patterns, where broadening or splitting of specific reflections can occur. lboro.ac.uk

Layered Double Hydroxide (LDH) Frameworks in Ternary Compositions

Nickel-cobalt-magnesium hydroxides can form layered double hydroxide (LDH) structures. LDHs are a class of materials with the general formula [M^(II)₁₋ₓM^(III)ₓ(OH)₂]^(x+)(A^(n-))_(x/n)·yH₂O. However, in the case of Ni-Co-Mg systems, all three metals are typically in the +2 oxidation state, forming a solid solution within the brucite-like layers. The structure consists of positively charged metal hydroxide layers separated by charge-balancing anions and water molecules in the interlayer space.

The introduction of a third metal, like magnesium, into a nickel-cobalt hydroxide system can create a ternary LDH. mdpi.com These ternary LDHs often exhibit synergistic effects that enhance their electrochemical performance compared to their binary counterparts. mdpi.com The two-dimensional nanosheet morphology, common for LDHs, provides a large surface area and a high density of active sites, which facilitates efficient charge transfer. mdpi.com The synthesis of Ni-Co-Fe ternary LDH nanoarrays has demonstrated that adjusting the metal ratios significantly influences the microstructure and catalytic activity. mdpi.com Similarly, layered magnesium-cobalt double hydroxides have shown high rate capability and long-term stability in supercapacitor applications. proquest.comresearchgate.net

Crystal Structure Refinement and Determination

Accurate determination of the crystal structure of nickel-cobalt-magnesium hydroxide is essential for understanding its properties. X-ray diffraction (XRD) is a primary technique used for this purpose. Rietveld refinement of XRD data is a powerful method used to obtain detailed structural information, including lattice parameters, atomic positions, and phase composition. researchgate.net

For example, synchrotron XRD followed by Rietveld refinement has been used to establish the crystal structure of nickel-cobalt carbonate hydroxide hydrate (B1144303), a related complex material. researchgate.net This analysis can reveal details such as lattice parameters increasing with certain elemental substitutions and the presence of micro-strain. researchgate.net In addition to XRD, other techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy provide complementary information about the bonding and local structure of the hydroxide materials. lboro.ac.ukresearchgate.net For poorly crystalline or nanostructured materials, pair distribution function (PDF) analysis of synchrotron X-ray data can provide insights into the short-range atomic order. lboro.ac.uk

Structural Stability and Phase Transformations within the Hydroxide Matrix

The structural stability of the nickel-cobalt-magnesium hydroxide matrix is a critical factor, especially for applications like batteries and supercapacitors where the material undergoes repeated charge and discharge cycles. The α-phase, with its intercalated water and anions, is generally less stable than the more compact β-phase and can transform to the β-phase upon aging or electrochemical cycling. ucsd.edu

Phase transformations between α- and β-Ni(OH)₂ are well-documented. ucsd.edu The stability of these phases is influenced by the surrounding electrolyte, as the exchange of ions and water molecules can occur. ucsd.edu The introduction of other elements can enhance structural stability. For instance, incorporating metaborate (B1245444) into an α-(Ni/Co)(OH)₂ structure has been shown to act as an intrinsic pillar, significantly improving the cycling stability. researchgate.net First-principles calculations can be employed to predict the phase stability and transformation pathways. For example, calculations have shown that the transformation from β-Ni(OH)₂ to β-NiOOH involves a change in the stacking sequence. ucsd.edu

Interactive Data Table: Crystallographic Properties of Related Hydroxide Phases

Click to view table

| Phase | Crystal System | Space Group | Typical Interlayer Spacing (Å) | Key Structural Feature | Reference |

| α-Ni(OH)₂ | Trigonal | R-3m | ~7-8 | Intercalated water and anions | researchgate.netresearchgate.net |

| β-Ni(OH)₂ | Trigonal | P-3m1 | ~4.6 | Brucite-type, no intercalated species | researchgate.netmaterialsproject.org |

| Mg(OH)₂ (Brucite) | Trigonal | P-3m1 | ~4.78 | Prototypical brucite structure | materialsproject.org |

Morphological Evolution and Control

Factors Governing Particle Morphology and Size Distribution

The final morphology and size distribution of nickel cobalt magnesium hydroxide (B78521) particles are determined by the intrinsic properties of its constituent ions and the external environment in which they are synthesized.

The stoichiometry of the metallic cations—nickel (Ni), cobalt (Co), and magnesium (Mg)—is a fundamental factor in defining the crystal structure and morphology. The general formula for such layered double hydroxides (LDH) is often represented as [M2+(1–x) M3+x (OH)2][An–]x/n·zH2O, where the ratio of divalent to trivalent cations is crucial for the formation of a stable layered structure. acs.org

The inclusion of different cations serves specific roles:

Nickel (Ni): Typically forms the primary brucite-like hydroxide layers.

Cobalt (Co): Doping with cobalt can alter the electronic properties and influence the electrochemical response, which in turn can affect the growth and morphology of the crystals. nih.govresearchgate.net

Magnesium (Mg): The introduction of magnesium can enhance structural stability. mdpi.com In nickel hydroxide systems, appropriate amounts of Mg doping have been shown to increase the specific surface area and interlayer distance. mdpi.com However, the ratio is critical; for instance, in Mg-doped Ni(OH)₂, performance improves with up to 10% Mg content but decreases at 50% Mg. mdpi.com

Table 1: Influence of Cation Components on Hydroxide Properties

| Cation | Primary Role in Hydroxide Structure | Observed Effects on Morphology/Properties | Source |

|---|---|---|---|

| Nickel (Ni) | Forms the primary layered hydroxide framework. | Provides the foundational brucite-like structure. | acs.org |

| Cobalt (Co) | Modifies electronic structure and redox properties. | Can improve electronic conductivity and alters electrochemical activation, influencing crystal growth. | nih.govresearchgate.net |

| Magnesium (Mg) | Acts as a structural stabilizer and dopant. | Can increase interlayer distance and specific surface area. The molar ratio is critical to prevent phase separation or performance degradation. | mdpi.com |

The conditions under which nickel cobalt magnesium hydroxide is synthesized have a profound impact on its morphology. Key parameters include the synthesis method, temperature, pH, and reaction time.

Common synthesis techniques include:

Hydrothermal Method: This method, carried out in a sealed vessel at elevated temperature and pressure, can produce well-defined crystalline structures. For instance, nickel-cobalt (B8461503) carbonate hydroxides prepared hydrothermally can form fluffy and hierarchical structures. researchgate.net Vertically aligned nickel-cobalt layered double hydroxides (LDHs) nanosheets have been grown directly on substrates using this technique. researchgate.net

Co-precipitation: This involves precipitating the metal hydroxides from a solution containing the respective metal salts by adding a base. It is a widely used method for producing mixed hydroxide precipitates (MHP). researchgate.net The morphology of the resulting polycrystalline particles can be controlled through this process. researchgate.net

Room-Temperature Synthesis: A one-step etching–deposition–growth process at room temperature has been used to create 3D hierarchical micro-nano sheet arrays of NiCo-DH on a substrate, demonstrating that high temperatures are not always necessary. nih.gov

The duration of the synthesis also plays a critical role. In one study, as synthesis time was extended from 30 to 90 minutes, the coverage and establishment of hydroxide nanosheets on a skeletal surface increased, enhancing the amount of active material. nih.gov

Table 2: Effect of Synthesis Parameters on Morphology

| Parameter | Effect on Morphology | Example | Source |

|---|---|---|---|

| Method | Determines the general structural characteristics (e.g., crystallinity, hierarchy). | The hydrothermal method can produce fluffy, hierarchical structures of nickel-cobalt carbonate hydroxide. | researchgate.net |

| Temperature | Influences reaction kinetics and crystal growth rate. | Mixed hydroxide precipitation is often carried out at controlled temperatures, such as 50°C. | researchgate.net |

| Time | Affects the completeness of the reaction and the growth of nanostructures. | Extending reaction time from 30 to 90 minutes led to more well-established nanosheets. | nih.gov |

| pH | Crucial for the precipitation of metal hydroxides. | Precipitation of different metal hydroxides occurs at specific pH ranges. | researchgate.net |

Additives and the concentration of electrolytes in the synthesis solution can be used to precisely control the morphology of the final product. These agents can influence the nucleation and growth of crystals, leading to specific shapes and arrangements.

A notable example is the use of ammonium fluoride (B91410) (NH₄F) as a morphology-directing agent in the synthesis of Ni-Co-LDHs. qu.edu.qaresearchgate.net By varying the concentration of NH₄F, it is possible to control the surface morphology of the hydroxide nanosheets grown on a substrate. qu.edu.qa The fluoride ions can act as an etching agent, modifying the growth process and resulting in different structures, from interconnected nanosheets to more complex arrays. researchgate.net This controlled growth can create materials with larger surface areas and higher conductivity. qu.edu.qa

Other molecules can also direct morphology. For instance, the delamination of layered nickel-cobalt hydroxide lactate (B86563) in water can produce hydroxide nanosheets approximately 0.7 nm thick. americanelements.comamericanelements.com This process of exfoliation, sometimes assisted by solvents like formamide, breaks down bulk layered crystals into individual or few-layer nanosheets. acs.org

Table 3: Effect of Ammonium Fluoride (NH₄F) Additive on Ni-Co-LDH Morphology

| NH₄F Concentration | Observed Morphological Changes | Source |

|---|---|---|

| Low | Initial formation of interconnected nanosheet structures on the substrate. | researchgate.net |

| Moderate | Development of more defined and potentially vertically aligned nanosheet arrays with increased surface area. | qu.edu.qaresearchgate.net |

| High | Potential for structural changes or damage due to excessive etching effects. | researchgate.net |

Formation of Hierarchical Microstructures

Hierarchical structures, where primary nanostructures assemble into more complex, three-dimensional micro-sized architectures, are of significant interest. These structures, such as arrays of nanosheets or nanowires, offer benefits like high surface area and improved accessibility for electrolytes. nih.govnih.gov

A common hierarchical morphology for nickel cobalt hydroxide is the assembly of nanosheets. These two-dimensional structures, which can be just a few nanometers thick, can be arranged in various ways. researchgate.netamericanelements.com

One method involves the direct, vertical growth of Ni-Co LDH nanosheets onto a conductive substrate, such as nickel foam. researchgate.net This creates a 3D array where the nanosheets are interlaced, providing a large, accessible surface area. researchgate.netnih.gov In some syntheses, these nanosheets are formed in-situ on a microscale skeleton, creating a "micro-nano" hierarchical architecture. nih.gov This structure facilitates fast ion diffusion and rapid electron transfer. nih.gov The process of delamination, or exfoliating a bulk layered material, is another route to obtaining individual nanosheets, which can then be deposited onto a surface. americanelements.comamericanelements.com

While two-dimensional nanosheets are common, nickel cobalt hydroxide can also be integrated with one-dimensional (1D) nanostructures like nanowires and nanorods. wikipedia.org These structures are characterized by having two dimensions on the nanoscale (e.g., diameter) while the third (length) is significantly larger. wikipedia.org

A key strategy involves using pre-existing 1D nanostructures as a scaffold. For example, research has demonstrated the fabrication of hybrid nanoarchitectures where cobalt-nickel hydroxide nanosheets are coated onto NiCo₂O₄ nanowires that have been radially grown on a carbon fiber paper substrate. nih.gov This creates a hierarchical composite material where the high-surface-area nanosheets are supported by the robust, conductive 1D nanowire core.

Three-Dimensional Architectures (e.g., Nanoflowers, Sea-Urchin-like Structures)

The synthesis of this compound with intricate three-dimensional (3D) morphologies, such as nanoflowers and sea-urchin-like structures, is a key strategy to unlock its full potential as an electrode material. These architectures are typically composed of lower-dimensional building blocks, such as nanosheets or nanoneedles, which self-assemble into hierarchical superstructures.

Nanoflower Structures: These architectures are characterized by the arrangement of nanosheets in a flower-like assembly. The open structure of nanoflowers provides a large electrochemically active surface area and facilitates electrolyte penetration, which is crucial for fast redox reactions. The formation of these structures can be induced through processes like electrochemical morphology reconstruction, where initial nanosheet morphologies evolve into more complex nanoflower arrangements under specific electrochemical conditions.

Sea-Urchin-like Structures: This morphology consists of numerous nanoneedles or nanorods radiating from a central core, resembling a sea urchin. This arrangement prevents the aggregation of individual nanostructures, ensuring that a large portion of the surface area is accessible to the electrolyte. The synthesis of such structures can be achieved through methods like hydrothermal processes, where the ratio of the constituent metals, such as nickel to cobalt, plays a critical role in directing the self-assembly of the nanoneedles into the final sea-urchin-like architecture. acs.org For instance, in the synthesis of analogous nickel cobalt carbonate hydroxides, a high nickel-to-cobalt ratio has been observed to favor the formation of densely packed, sea-urchin-like structures composed of nanoneedles. acs.org Conversely, an increasing cobalt content can disrupt the ordered growth of these nanoneedles, leading to less dense or imperfect urchin-like shapes. acs.org While specific studies on this compound are limited, these findings in similar systems provide a strong indication of the synthetic handles available to control the morphology.

The table below summarizes the influence of the Ni/Co ratio on the morphology of a similar nickel cobalt carbonate hydroxide system, which is expected to show comparable trends for this compound.

| Ni/Co Ratio | Resulting Morphology | Reference |

| 1:0 | Flower-like microstructures from nanoflakes | acs.org |

| 2:1 | Densely packed sea-urchin-like structure from nanoneedles | acs.org |

| 1:1 | Less-dense sea-urchin-like structure | acs.org |

| 1:2 | Imperfect urchin-like shape with nanonoodles | acs.org |

| 0:1 | Rectangular nanoflake-like structure | acs.org |

Mechanisms of Electrochemical Morphology Reconstruction

Electrochemical morphology reconstruction is a phenomenon where the morphology of an electrode material dynamically changes during electrochemical processing, such as cycling in an electrolyte. This in-situ restructuring can lead to the formation of more electrochemically favorable architectures.

In the case of nickel cobalt layered double hydroxides (LDHs), a precursor to this compound, the morphology has been observed to transform from simple nanosheets to complex, three-dimensional nanoflower structures when subjected to an activation process in a potassium hydroxide (KOH) electrolyte. This transformation is a key example of electrochemical morphology reconstruction.

The underlying mechanism of this reconstruction involves several steps:

Initial State: The material starts as a layered double hydroxide with a nanosheet morphology. These nanosheets are often stacked or aggregated.

Electrochemical Activation: Upon cycling in an alkaline electrolyte like KOH, the electrochemical processes begin. This involves the intercalation and de-intercalation of hydroxide ions (OH-) from the electrolyte into the layered structure of the material.

Surface Dissolution and Redeposition: The electrochemical cycling can induce a partial dissolution of the nanosheet surface. The dissolved species can then redeposit onto the surface in a different arrangement.

Ostwald Ripening: This process, driven by the reduction of total surface energy, can lead to the growth of larger, more stable structures at the expense of smaller, less stable ones. In this context, the initially small, flat nanosheets can dissolve and recrystallize into the more intricate and energetically favorable nanoflower structures.

Formation of Nanoflowers: The continuous dissolution, redeposition, and ripening processes, guided by the electrochemical potential and the electrolyte environment, lead to the gradual evolution of the nanosheets into self-assembled, hierarchical nanoflower architectures. This reconstructed morphology has been shown to reduce the ion transport distance, thereby enhancing the electrochemical performance.

This electrochemical reconstruction is not limited to the formation of nanoflowers. Other morphological changes can occur depending on the specific electrochemical conditions and the initial state of the material. For instance, the electrochemical treatment of nickel cobalt pyrophosphate has been shown to result in the formation of porous Ni/Co-hydroxide-(oxy)hydroxide structures due to the etching of pyrophosphate anions during cycling. rsc.org This highlights the versatility of electrochemical reconstruction as a tool for tailoring the morphology of nickel-cobalt-based hydroxide materials for improved performance.

Theoretical and Computational Investigations

Thermodynamic Modeling of Formation and Precipitation Processes

Thermodynamic modeling is crucial for predicting the feasibility and outcomes of the precipitation of nickel cobalt magnesium hydroxide (B78521). It helps in understanding the chemical equilibria, speciation of ions in solution, and the driving forces behind the formation of the solid phase. The use of magnesia (MgO) or magnesium hydroxide (Mg(OH)₂) as a precipitating agent is a common industrial practice for recovering nickel and cobalt from leach solutions. researchgate.netmeixi-mgo.com The process relies on pH adjustment, where the dissolution of magnesia raises the pH, causing the selective precipitation of metal hydroxides. meixi-mgo.com

Thermodynamic analysis, however, sometimes shows discrepancies with experimental observations. For instance, while models might predict a certain precipitation order based on standard thermodynamic data, kinetic factors can lead to different outcomes, such as cobalt precipitating before nickel in some industrial conditions. researchgate.net

Understanding the distribution of chemical species in the aqueous solution is fundamental to controlling the precipitation process. Speciation calculations determine the concentrations of free metal ions, complexed ions (e.g., with ammonia), and ion pairs, which in turn dictate the supersaturation of the solution—the primary driving force for precipitation. pku.edu.cnpolito.it

A powerful tool for this purpose is the Mixed-Solvent Electrolyte (MSE) model . researchgate.netepa.gov This comprehensive thermodynamic framework is designed to calculate phase equilibria and speciation in complex multicomponent systems containing electrolytes in water or mixed solvents. researchgate.netresearchgate.net The MSE model achieves high accuracy by combining several terms to account for different types of interactions in the solution: epa.govresearchgate.net

Long-Range Interactions: A Pitzer-Debye-Hückel expression is used to model long-range electrostatic forces between ions.

Short-Range Interactions: The UNIQUAC model accounts for short-range interactions between all species (ions and molecules).

Middle-Range Interactions: A second-virial-coefficient type term is included for specific ionic interactions.

By explicitly considering the chemical equilibria, such as the formation of metal-ammonia complexes ([M(NH₃)ₓ]²⁺) and the auto-dissociation of water, the MSE model can accurately predict the activities of the precipitating species, which is essential for precise control over the co-precipitation of Ni(OH)₂, Co(OH)₂, and Mg(OH)₂. polito.itaiche.org

Table 1: Key Reactions Considered in Speciation Modeling of Ni-Co-Mg Hydroxide Precipitation

This table outlines the fundamental chemical equilibria that must be accounted for in a comprehensive speciation model for the synthesis of nickel cobalt magnesium hydroxide in the presence of ammonia (B1221849), a common chelating agent.

| Reaction Type | General Equation | Specific Examples (M = Ni, Co) |

| Metal Hydroxide Precipitation | M²⁺ + 2OH⁻ ⇌ M(OH)₂(s) | Ni²⁺ + 2OH⁻ ⇌ Ni(OH)₂(s)Co²⁺ + 2OH⁻ ⇌ Co(OH)₂(s)Mg²⁺ + 2OH⁻ ⇌ Mg(OH)₂(s) |

| Metal-Ammonia Complexation | M²⁺ + xNH₃ ⇌ [M(NH₃)ₓ]²⁺ | Ni²⁺ + xNH₃ ⇌ [Ni(NH₃)ₓ]²⁺ (x=1-6)Co²⁺ + xNH₃ ⇌ [Co(NH₃)ₓ]²⁺ (x=1-6) |

| Ammonia Buffering | NH₃ + H₂O ⇌ NH₄⁺ + OH⁻ | N/A |

| Water Auto-dissociation | H₂O ⇌ H⁺ + OH⁻ | N/A |

| Data sourced from Van Bommel and Dahn, as cited in polito.it. |

Gibbs free energy (ΔG) analysis is used to determine the spontaneity of the chemical reactions involved in the formation of this compound. The standard Gibbs free energy of formation (ΔG°f) for each reactant and product is a cornerstone of this analysis. wikipedia.org The change in Gibbs free energy for a reaction (ΔG_rxn) indicates whether the reaction is thermodynamically favorable (ΔG_rxn < 0).

The fundamental equation governing this analysis relates the standard Gibbs free energy change to the equilibrium constant (K) of the reaction: ΔG° = -RT ln(K) researchgate.net

This relationship allows for the calculation of the theoretical pH at which each metal hydroxide should begin to precipitate. For instance, the hydration of magnesium oxide to magnesium hydroxide, a key step when using MgO as a precipitant, is a spontaneous process under standard conditions, as shown by its negative Gibbs free energy change. meixi-mgo.comresearchgate.net

By comparing the ΔG for the formation of Ni(OH)₂, Co(OH)₂, and Mg(OH)₂, one can predict the theoretical sequence of precipitation. However, as noted, these predictions must be considered alongside kinetic data, as the actual process can deviate from thermodynamic equilibrium. researchgate.netresearchgate.net

Table 2: Standard Gibbs Free Energy of Formation for Relevant Compounds

This table provides standard Gibbs free energy of formation (ΔG°f) values for key species involved in the precipitation process. These values are essential for calculating the spontaneity of reactions.

| Compound | Chemical Formula | State | ΔG°f (kJ/mol) |

| Nickel(II) Hydroxide | Ni(OH)₂ | Solid | -449.8 |

| Cobalt(II) Hydroxide | Co(OH)₂ | Solid (beta) | -453.1 |

| Magnesium Hydroxide | Mg(OH)₂ | Solid | -833.5 |

| Magnesium Oxide | MgO | Solid | -569.4 |

| Water | H₂O | Liquid | -237.1 |

| Note: Values are for standard conditions (298.15 K, 1 bar) and are sourced from publicly available thermodynamic databases like the NIST Chemistry WebBook, as referenced in wikipedia.orgnist.gov. |

Kinetic Modeling of Synthesis and Transformation Processes

While thermodynamics predicts the possibility of a reaction, kinetics describes its rate. Kinetic modeling of the co-precipitation process is vital for controlling the physical characteristics of the final this compound product, such as particle size, morphology, and density. researchgate.netresearchgate.net These models often take the form of population balance equations (PBE) coupled with computational fluid dynamics (CFD) to simulate the environment within a reactor, like a continuous stirred-tank reactor (CSTR). polito.it

The formation of solid particles from a supersaturated solution occurs through two primary mechanisms: nucleation (the birth of new particles) and growth (the increase in size of existing particles). researchgate.net

Homogeneous Nucleation: This occurs when ions in the solution spontaneously come together to form a stable nucleus once a critical level of supersaturation is reached. This process is dominant at high supersaturation levels and tends to produce a large number of fine particles. pku.edu.cnnih.gov

Heterogeneous Nucleation: This involves the formation of new nuclei on the surface of existing particles or impurities in the solution. It requires a lower energy barrier than homogeneous nucleation and is favored at lower supersaturation levels. pku.edu.cn

According to Classical Nucleation Theory (CNT), the rate of nucleation is exponentially dependent on the energy barrier to forming a stable nucleus. mdpi.com Kinetic models describe the rates of both nucleation and growth as functions of supersaturation. The interplay between these two rates is critical; for instance, to achieve large, spherical particles, growth should be the dominant process, which requires carefully controlling the supersaturation to remain in a region where homogeneous nucleation is minimized. pku.edu.cn

The final particle size distribution is not solely determined by nucleation and growth. Secondary processes, aggregation (where smaller particles stick together to form larger ones) and fragmentation (or breakage, where larger particles break apart due to shear forces), play a significant role. polito.it

Population Balance Equations (PBEs) are mathematical frameworks used to model the evolution of the particle size distribution over time. polito.it A PBE accounts for the entry and exit of particles into different size classes due to:

Nucleation (birth term)

Growth (movement across size classes)

Aggregation (disappearance of smaller particles and appearance of larger ones)

Fragmentation (disappearance of larger particles and appearance of smaller ones)

By solving the PBE, often using numerical techniques like the Quadrature Method of Moments, it is possible to predict the final particle size distribution, which is a key factor influencing the tap density and electrochemical performance of the material. polito.it The growth of these secondary aggregates is often driven by the minimization of surface energy, sometimes involving a dissolution-recrystallization mechanism. pku.edu.cn

Electronic Structure Analysis via Quantum Mechanical Methods

Quantum mechanical methods, such as Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure of this compound. nih.gov These calculations reveal how the arrangement of atoms and the nature of their chemical bonds influence the material's properties.

Analysis of the electronic structure can elucidate:

Bonding Characteristics: By calculating orbital populations and electron density differences, one can determine the covalent and ionic character of the metal-oxygen (M-O) bonds. For example, studies on doped nickel hydroxide have shown that certain dopants can enhance the Ni-O bond interaction, leading to greater structural stability. pku.edu.cn

Oxidation States and Defects: Advanced spectroscopic techniques combined with theoretical calculations can determine the formal oxidation states of nickel and cobalt ions and identify the presence of defects, such as oxygen vacancies. researchgate.net These features are critical as they directly impact the material's conductivity and electrochemical activity.

Density of States (DOS): The DOS provides information about the available electronic states at different energy levels. Analysis of the DOS near the Fermi level is particularly important for understanding the material's electrical conductivity. pku.edu.cn

Ligand Field Splitting: These methods can quantify the ligand field splitting of the 3d orbitals of nickel and cobalt ions, which influences their magnetic properties and electrochemical potential. researchgate.net

For example, a study using the DV-Xα quantum chemistry method on doped nickel hydroxide revealed that adding certain elements could lower the ionization energy, thereby accelerating the transfer of electrons and improving electrochemical performance. pku.edu.cn Such insights are invaluable for the rational design of materials with tailored electronic properties.

Predictive Modeling for Material Design and Optimization (e.g., Doping Strategies)

Predictive modeling, often leveraging machine learning and high-throughput computational screening, is a powerful approach for accelerating the design and discovery of new materials. These methods are particularly useful for navigating the vast compositional space of multi-element compounds like doped this compound. researchgate.net

Doping is a widely used strategy to enhance the electrochemical properties of LDH materials. nih.gov By introducing different metal cations into the hydroxide layers, it is possible to tune the electronic structure, create more active catalytic sites, and improve stability. nih.govsciopen.com For example, studies on Ni-based LDHs have shown that doping with Fe or Co can significantly boost OER activity. rsc.orgrsc.org

Predictive models, such as those based on graph neural networks (GNNs), can be trained on existing experimental and computational data to predict the properties of new, untested compositions. researchgate.net For instance, GNNs have been used to predict optimal doping strategies for ternary nickel-cobalt-manganese cathode materials by learning the complex relationships between the material's structure and its electrochemical performance. researchgate.net A similar approach could be applied to the Ni-Co-Mg hydroxide system to screen for optimal dopants and their concentrations. By identifying key descriptors that correlate with desired properties (e.g., catalytic activity, stability), these models can guide experimental efforts towards the most promising material compositions, saving significant time and resources. sciopen.com

Advanced Characterization Techniques and Interpretation

Structural Characterization

Structural characterization techniques are fundamental to elucidating the crystalline nature, phase purity, and atomic arrangement of Nickel Cobalt Magnesium Hydroxide (B78521).

X-ray Diffraction (XRD) is an indispensable tool for identifying the crystalline phases present in Nickel Cobalt Magnesium Hydroxide. The technique is based on the principle of Bragg's law, where the constructive interference of X-rays scattered by the crystalline lattice planes produces a diffraction pattern unique to a specific crystal structure.

Analysis of the XRD patterns of this compound typically reveals a layered double hydroxide (LDH) structure, often isostructural with hydrotalcite. The diffraction peaks can be indexed to a hexagonal crystal system with a rhombohedral symmetry (R-3m space group). The presence of magnesium, nickel, and cobalt ions in the brucite-like layers influences the lattice parameters.

Rietveld refinement of the XRD data is a powerful method for extracting detailed structural information, such as lattice parameters (a and c), unit cell volume, and atomic positions. researchgate.net For instance, the substitution of Ni²⁺ (ionic radius ~0.69 Å) and Co²⁺ (ionic radius ~0.745 Å) with Mg²⁺ (ionic radius ~0.72 Å) in the brucite layers leads to shifts in the diffraction peak positions, reflecting changes in the interatomic distances and lattice parameters. nih.gov A continuous series of solid solutions can be formed between nickel and cobalt hydroxides, and the incorporation of magnesium further modifies the lattice parameters. rsc.org

Interactive Data Table: Representative XRD Data for this compound and Related Compounds

| Compound | Crystal System | Space Group | a (Å) | c (Å) | Reference |

| β-Ni(OH)₂ | Hexagonal | P-3m1 | 3.126 | 4.595 | nih.gov |

| β-Co(OH)₂ | Hexagonal | P-3m1 | 3.173 | 4.640 | rsc.org |

| NiCo(OH)₂ | Hexagonal | R-3m | ~3.13 | ~23.5 | rsc.org |

| Mg-substituted Ni(OH)₂ | Hexagonal | P-3m1 | Varies with Mg content | Varies with Mg content | nih.gov |

Note: The lattice parameters for this compound can vary depending on the precise stoichiometry of Ni, Co, and Mg.

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Field Emission Scanning Electron Microscopy (FESEM), are pivotal for visualizing the microstructure and morphology of this compound at the micro- and nanoscale.

SEM and FESEM analyses provide high-resolution images of the material's surface topography. These studies often reveal that this compound can form various morphologies depending on the synthesis conditions. Common morphologies include:

Nanosheets: Thin, two-dimensional structures that can be interconnected. researchgate.netmdpi.com

Flower-like or Rosette-like Microspheres: Hierarchical structures self-assembled from nanosheet building blocks. uq.edu.au

Nanorods: One-dimensional elongated structures. researchgate.net

TEM provides even higher magnification, allowing for the observation of the internal structure and the layered nature of the hydroxide. High-resolution TEM (HRTEM) can visualize the lattice fringes, providing direct evidence of the crystalline planes and their spacing.

The particle size and distribution can also be determined from electron microscopy images. For instance, the lateral dimensions of nanosheets can range from nanometers to several micrometers, with thicknesses on the order of a few nanometers. researchgate.netmdpi.com

Interactive Data Table: Morphological Features of this compound and Related Materials

| Material | Morphology | Average Particle/Feature Size | Technique |

| Ni-Co LDH | Nanosheets | Several hundred nanometers in lateral size | SEM, TEM |

| Ni(OH)₂ | Nanosheets | ~2-3 µm aggregates | SEM |

| Ni-Co Hydroxide | Nanorods | Diameter: ~150 nm, Length: ~1.5 µm | TEM |

| NiCoMn-Hydroxide | Flower-like structures from wrinkled nanosheets | Not specified | FESEM, TEM |

Selected Area Electron Diffraction (SAED) is a powerful TEM-based technique used to determine the crystallographic structure of a localized area of the specimen. By inserting an aperture in the image plane of the microscope, a diffraction pattern can be obtained from a specific region of interest, such as a single nanosheet or a small agglomerate of particles.

For this compound, SAED patterns can confirm the crystalline nature of the material. A pattern consisting of sharp, regularly spaced spots is indicative of a single-crystalline domain. researchgate.net Conversely, a pattern of concentric rings suggests a polycrystalline or nanocrystalline nature, where the rings correspond to the diffraction from various crystal planes with random orientations. researchgate.net The interplanar spacings calculated from the positions of the diffraction spots or rings can be correlated with the XRD data to confirm the crystal structure and phase. researchgate.net In some cases, an amorphous nature is indicated by the presence of diffuse halo rings in the SAED pattern. acs.orgacs.org

Spectroscopic Analysis

Spectroscopic techniques are employed to probe the elemental composition, chemical states, and vibrational properties of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

In the analysis of this compound, XPS is used to confirm the presence of Ni, Co, Mg, and O, and to determine their respective oxidation states. The binding energies of the core-level electrons are characteristic of each element and its chemical environment.

Ni 2p: The Ni 2p spectrum typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, along with satellite peaks. The binding energy of the Ni 2p₃/₂ peak for Ni²⁺ in a hydroxide environment is typically observed around 855-856 eV. thermofisher.comresearchgate.net

Co 2p: The Co 2p spectrum also exhibits Co 2p₃/₂ and Co 2p₁/₂ peaks with associated satellites. The binding energy for Co²⁺ in a hydroxide lattice is generally found in the range of 780-782 eV for the Co 2p₃/₂ peak. researchgate.netresearchgate.net

Mg 1s: The Mg 1s spectrum shows a single peak, and its binding energy can provide information about the magnesium's chemical environment. researchgate.net

O 1s: The O 1s spectrum can often be deconvoluted into multiple components, corresponding to metal-oxygen bonds (M-O), hydroxyl groups (M-OH), and adsorbed water molecules (H₂O). nih.gov

Interactive Data Table: Representative XPS Binding Energies for Elements in this compound and Related Compounds

| Element | Core Level | Binding Energy (eV) | Chemical State | Reference |

| Nickel | Ni 2p₃/₂ | ~855.6 | Ni²⁺ in Ni(OH)₂ | thermofisher.com |

| Cobalt | Co 2p₃/₂ | ~781.0 | Co²⁺ in Co(OH)₂ | researchgate.net |

| Magnesium | Mg 1s | Not specified | Mg²⁺ in LDH | researchgate.net |

| Oxygen | O 1s | ~531-532 | M-OH | nih.gov |

Note: Binding energies can vary slightly depending on the specific composition and surface conditions of the material.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the chemical bonds and molecular structure of a material.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. In this compound, the FTIR spectrum is characterized by several key absorption bands:

A broad band in the region of 3400-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and intercalated water molecules. researchgate.net

A sharp peak around 3630-3650 cm⁻¹ can be observed, corresponding to the stretching of non-hydrogen-bonded hydroxyl groups. core.ac.uk

A band around 1630 cm⁻¹ is due to the bending vibration of interlayer water molecules. researchgate.net

Low-frequency bands, typically below 600 cm⁻¹, are associated with the lattice vibrational modes, including the stretching and bending modes of Ni-O and Co-O bonds. researchgate.netcore.ac.uk

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The resulting shift in energy gives information about the vibrational modes in the system. For this compound, characteristic Raman peaks include:

A strong peak around 450-480 cm⁻¹ is typically assigned to the symmetric stretching mode of the Ni-OH bonds (A₁g symmetry). scilit.comresearchgate.net

A peak in the region of 510-530 cm⁻¹ can be attributed to the Co-O stretching vibrations. researchgate.net

A sharp band in the high-frequency region (~3600 cm⁻¹) corresponds to the O-H stretching vibrations. scilit.com

The positions and shapes of the vibrational bands in both FTIR and Raman spectra can be used to identify the phase of the hydroxide (e.g., α- vs. β-phase) and to probe the local coordination environment of the metal ions. scilit.com

Interactive Data Table: Characteristic Vibrational Modes of this compound and Related Compounds

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| O-H Stretching (H-bonded) | ~3400-3500 | - | Hydroxyl groups and water |

| O-H Stretching (non-H-bonded) | ~3630-3650 | ~3600 | Free hydroxyl groups |

| H₂O Bending | ~1630 | - | Interlayer water |

| Ni-O/Ni-OH Vibrations | <600 | ~450-480 | Lattice modes |

| Co-O Vibrations | <600 | ~510-530 | Lattice modes |

X-ray Absorption Spectroscopy (XAS) for Electronic Properties

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local electronic and geometric structure of atoms within a material. It provides critical information on the oxidation states and coordination environment of the constituent metals (Nickel, Cobalt, and Magnesium) in the hydroxide precursor.

The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES Analysis : The XANES region, close to the absorption edge of a specific element, is highly sensitive to the oxidation state and coordination chemistry. For this compound, XANES spectra are collected at the K-edges of Ni and Co. The position of the absorption edge provides a direct measure of the average oxidation state of the metal ions. In the hydroxide precursor, Ni and Co are typically expected to be in the +2 oxidation state. Any shift in the edge energy can indicate the presence of +3 states, which can influence the material's reactivity and subsequent performance in a cathode.

EXAFS Analysis : The EXAFS region, extending several hundred eV beyond the edge, contains oscillatory features that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal provides quantitative information about the local atomic environment, including bond distances, coordination numbers, and the identity of neighboring atoms. For Mg-doped materials, EXAFS can reveal how the introduction of magnesium ions alters the local structure around the nickel and cobalt atoms, for instance, by changing the metal-oxygen bond lengths or the degree of local disorder. Studies on related doped cathode materials have shown that dopants like magnesium can stabilize the structure by reinforcing the chemical bonds within the material's octahedral slabs. nih.gov

By providing a detailed picture of the electronic and local atomic structure, XAS helps in understanding how synthesis parameters and the inclusion of magnesium affect the precursor's fundamental properties, which are crucial for the performance of the final cathode material.

Elemental Composition and Purity Analysis

Accurately determining the elemental composition and purity of this compound is essential for quality control. The precise stoichiometry of Ni, Co, and Mg directly impacts the electrochemical properties of the final cathode, such as capacity, stability, and safety. Two primary techniques are used for this purpose: Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) and X-ray Fluorescence (XRF).

ICP-OES is a highly sensitive and accurate analytical technique for determining the elemental composition of materials. It is considered a benchmark method for verifying the stoichiometry of cathode precursors. The process involves dissolving the hydroxide material in a strong acid to create an aqueous solution. This solution is then introduced into a high-temperature argon plasma (around 6,000–10,000 K), which excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

For this compound, ICP-OES is used to precisely quantify the molar ratios of nickel, cobalt, and magnesium. This ensures that the material meets the desired compositional specifications. For example, in the synthesis of Mg-substituted Ni-rich NMC hydroxide precursors, ICP-OES is the definitive method to confirm that the magnesium content corresponds to the targeted doping level (e.g., 1-2 mol%). fz-juelich.de The technique is also capable of detecting and quantifying trace impurities that could be detrimental to battery performance.

Table 1: Example of ICP-MS Elemental Analysis for a Mg-Doped Li-Rich NMC Oxide

This interactive table presents the intended and measured elemental compositions for a magnesium-doped NMC oxide, demonstrating the accuracy of the synthesis and analytical methods.

| Element | Preset Molar Ratio | Measured Molar Ratio |

|---|---|---|

| Li | 1.20 | 1.21 |

| Mn | 0.54 | 0.53 |

| Ni | 0.13 | 0.13 |

| Co | 0.11 | 0.11 |

Note: Data derived from a study on Mg-doped Li-rich Mn-based oxides, which are produced from hydroxide precursors. The analysis confirms the composition is close to the preset synthesis targets. nih.gov

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for rapid and reliable elemental analysis. malvernpanalytical.com It is often employed in industrial settings for process and quality control due to its speed and simplicity compared to ICP-OES. malvernpanalytical.commalvernpanalytical.com The method involves irradiating the hydroxide powder sample with high-energy X-rays. This causes the atoms in the sample to emit secondary, "fluorescent" X-rays at energies characteristic of each element present. malvernpanalytical.com A detector measures the energy and intensity of these emitted X-rays to determine the sample's elemental composition.

XRF can effectively quantify the main components—nickel, cobalt, and magnesium—and can also detect other elements from magnesium to uranium on the periodic table. thermofisher.com While it may be less sensitive to trace elements than ICP-OES, it is an excellent tool for screening incoming raw materials and for confirming the correct stoichiometry of the hydroxide precursor during production. malvernpanalytical.comthermofisher.com For the analysis to be highly accurate, the XRF instrument must be calibrated using certified reference materials (CRMs) with a similar chemical composition to the material being analyzed. malvernpanalytical.com

Thermal Analysis (e.g., Thermogravimetric Analysis (TG-DTA))

Thermal analysis is crucial for understanding the behavior of the this compound precursor upon heating, which simulates the calcination process where the hydroxide is converted into the final oxide cathode material. Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are often performed simultaneously (TG-DTA) to monitor these transformations.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For the hydroxide precursor, the TGA curve typically shows distinct stages of weight loss. The initial weight loss at lower temperatures (below ~200°C) is generally attributed to the removal of adsorbed surface water. A more significant weight loss occurs at higher temperatures (typically 200-400°C), which corresponds to the decomposition of the hydroxide structure (M(OH)₂) into its corresponding oxides (MO) through the release of structural water.

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as a function of temperature. The DTA curve reveals whether the transformations observed in the TGA are endothermic (heat absorbed) or exothermic (heat released). The dehydration process is typically endothermic, while phase transitions or crystallization events may be exothermic.

The TG-DTA profile provides critical information for determining the optimal temperature and heating rate for the calcination process to ensure the complete conversion of the hydroxide precursor into the desired oxide phase with the correct crystal structure. researchgate.netnih.gov

Table 2: Typical Thermal Decomposition Stages for an NMC Hydroxide Precursor

This table outlines the key temperature ranges and corresponding events during the thermal analysis of a typical NMC hydroxide precursor.

| Temperature Range (°C) | Weight Loss | Associated Event | DTA Peak |

|---|---|---|---|

| 30 - 200 | Minor | Loss of adsorbed surface water | Endothermic |

| 200 - 400 | Major | Decomposition of M(OH)₂ to MO (loss of structural water) | Endothermic |

Note: This represents a general profile for NMC hydroxide precursors. The specific temperatures can vary based on the exact stoichiometry, particle size, and crystallinity of the material. researchgate.net

Surface Area and Porosity Analysis (e.g., Brunauer–Emmett–Teller (BET))

The specific surface area and porosity of the this compound precursor particles are critical physical properties that influence the material's reactivity during the subsequent lithiation and calcination steps. The Brunauer–Emmett–Teller (BET) method is the standard technique used to determine these properties. nih.gov

The BET analysis involves the physical adsorption of a gas (typically nitrogen) onto the surface of the solid material at cryogenic temperatures (77 K). By measuring the amount of gas adsorbed at various partial pressures, the total surface area of the powder can be calculated. The analysis provides the specific surface area in units of square meters per gram (m²/g).

A controlled surface area is desirable for the precursor. A high surface area can enhance reactivity with the lithium source during calcination but may also lead to lower tap density and potential side reactions with the electrolyte in the final battery cell. Conversely, a very low surface area might result in an incomplete reaction. Therefore, BET analysis is a key quality control parameter to ensure lot-to-lot consistency. For instance, typical specific surface area values for high-nickel hydroxide precursors can be in the range of 10-15 m²/g. google.com

Particle Size Distribution Analysis

The particle size and its distribution (PSD) are among the most important morphological characteristics of the this compound precursor. These parameters have a profound impact on the tap density, flowability, and uniformity of the precursor powder, which in turn affect the processing and electrochemical performance of the final cathode material. Laser diffraction is the most common technique for measuring particle size distribution.

In this method, a laser beam is passed through a dispersion of the precursor particles. The particles scatter the light at angles that are inversely proportional to their size. A series of detectors measures the scattered light intensity at different angles, and this data is then used to calculate the particle size distribution.

The results are typically reported using key statistical parameters:

D10 : The particle diameter at which 10% of the sample's mass is comprised of smaller particles.

D50 : The median particle diameter where 50% of the particles are smaller and 50% are larger. mdpi.com

D90 : The particle diameter at which 90% of the sample's mass is comprised of smaller particles.

Span : A measure of the width of the distribution, calculated as (D90 - D10) / D50. A smaller span value indicates a narrower, more uniform particle size distribution. google.com

Controlling the particle size to be uniform and within a target range (e.g., 10-15 µm) is crucial for achieving high tap density in the final cathode, which is essential for maximizing the volumetric energy density of the battery. google.commdpi.comshimadzu.com

Table 3: Example of Particle Size Distribution Data for Hydroxide Precursors

This interactive table shows representative particle size distribution data for different NMC hydroxide precursor samples, highlighting the variations that can occur during synthesis.

| Sample ID | D10 (µm) | D50 (µm) | D90 (µm) | Span ((D90-D10)/D50) |

|---|---|---|---|---|

| Precursor A | 6.60 | 12.64 | 24.11 | 1.38 |

| Precursor B | 14.25 | 18.16 | 23.24 | 0.50 |

Note: Data derived from analyses of NMC-type precursors. mdpi.comshimadzu.com The values demonstrate the importance of synthesis control to achieve a desired particle size and narrow distribution (lower span).

Research on Impurity Management and Purification of Nickel Cobalt Magnesium Hydroxide

The production of high-purity nickel cobalt magnesium hydroxide (B78521) is critical for its application as a precursor material, particularly in the manufacturing of cathode active materials for lithium-ion batteries. The presence of contaminants, even in small quantities, can significantly alter the material's physicochemical properties and negatively affect the performance of the final product. Therefore, extensive research has been dedicated to understanding and controlling impurity co-precipitation, developing selective precipitation methods, and optimizing post-synthesis purification processes.

Electrochemical Behavior and Mechanisms As a Precursor/component for Energy Storage

Fundamental Charge Storage Mechanisms

The primary mechanism for charge storage in nickel cobalt magnesium hydroxide (B78521) involves surface-level redox reactions, characteristic of pseudocapacitive materials. This process is distinct from the intercalation mechanisms seen in traditional battery materials and the simple electrostatic charge accumulation of electric double-layer capacitors.

Pseudocapacitive Redox Reactions

The electrochemical energy storage in nickel cobalt magnesium hydroxide is predominantly governed by pseudocapacitive redox reactions occurring at or near the surface of the material. These reactions involve the transfer of charge between the electrolyte and the electrode, facilitated by changes in the oxidation states of the transition metal ions, namely nickel and cobalt. The presence of magnesium is understood to play a crucial role in stabilizing the layered structure of the hydroxide, which in turn enhances the cycling stability and rate capability of the material.

The fundamental redox reactions can be represented as follows:

Ni(OH)₂ + OH⁻ ↔ NiOOH + H₂O + e⁻

Co(OH)₂ + OH⁻ ↔ CoOOH + H₂O + e⁻

These faradaic reactions are rapid and reversible, allowing for high power densities. The synergistic effect between nickel and cobalt hydroxides, moderated by the presence of magnesium, leads to improved electrochemical performance compared to the individual components.

Ion Diffusion Kinetics within the Hydroxide Lattice

The efficiency of charge and discharge processes in this compound electrodes is heavily dependent on the kinetics of ion diffusion within its layered crystal structure. The layered arrangement, characteristic of α-Ni(OH)₂, consists of stacked brucite-like layers of (Ni,Co,Mg)(OH)₂ with intercalated water molecules and anions in the interlayer space.

Factors Influencing Electrochemical Reaction Kinetics

Several factors exert a significant influence on the electrochemical reaction kinetics of this compound:

Crystallinity and Particle Size: Materials with lower crystallinity and smaller particle sizes generally exhibit faster kinetics due to the larger surface area available for redox reactions and shorter diffusion paths for ions.

Interlayer Spacing: A larger interlayer distance, often facilitated by the incorporation of specific anions or water molecules, can enhance the diffusion of electrolyte ions, leading to improved rate performance.

Conductivity: The intrinsic electrical conductivity of this compound is relatively low. Enhancing the conductivity, for instance by creating composites with conductive materials like graphene or carbon nanotubes, can significantly improve the kinetics by facilitating faster electron transport to the active sites.

Electrolyte Composition: The nature and concentration of the electrolyte play a crucial role. The type of cation and anion in the electrolyte can affect the specifics of the redox reactions and the stability of the electrode material during cycling.

Correlation between Structure, Morphology, and Electrochemical Activity

A strong correlation exists between the physical and chemical properties of this compound and its electrochemical performance.

| Structural/Morphological Feature | Impact on Electrochemical Activity |

| Layered Crystal Structure | Provides 2D pathways for ion diffusion, enabling pseudocapacitive charge storage. |

| Nanosheet/Nanorod Morphology | Offers high surface area, leading to more active sites for redox reactions and enhanced capacity. |

| Porous Architecture | Facilitates electrolyte penetration and ion transport, improving rate capability. |

| Magnesium Doping | Stabilizes the layered structure, prevents phase transformations, and enhances cycling stability. |

| Synergistic effect of Ni and Co | Leads to richer redox reactions and improved electrochemical performance over single-component hydroxides. |